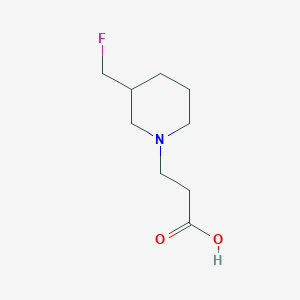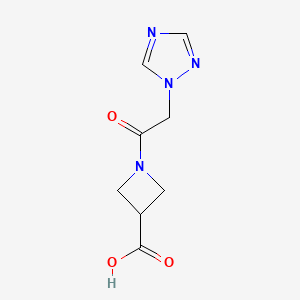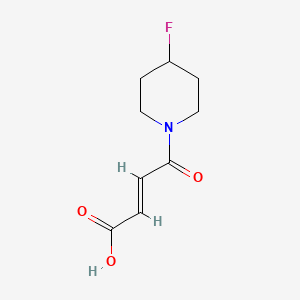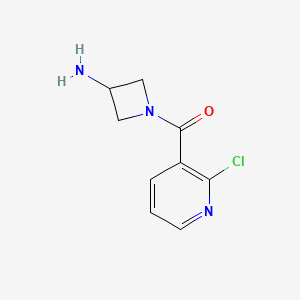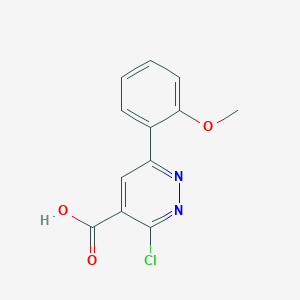
3-クロロ-6-(2-メトキシフェニル)ピリダジン-4-カルボン酸
概要
説明
Molecular Structure Analysis
The molecular weight of “3-Chloro-6-(2-methoxyphenyl)pyridazine” is 220.66 . The IUPAC Standard InChI isInChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 . Chemical Reactions Analysis
The compound can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 122°C .科学的研究の応用
抗真菌活性
3-クロロ-6-(2-メトキシフェニル)ピリダジン-4-カルボン酸は、抗真菌剤としての潜在的な用途があることが重要な応用の一つです . 合成された化合物のいくつかは、予備的な抗真菌活性試験で、G. zeae、F. oxysporum、およびC. mandshuricaに対して良好な抗真菌活性を示しました .
新規ピリダジン誘導体の合成
この化合物は、新規ピリダジン誘導体の合成のための出発物質として使用することができます . 容易に入手可能な出発物質であるムコクロル酸とベンゼンから、これらの誘導体を温和な条件下で調製するための有効な方法が開発されました .
フォトルミネセンス
3-クロロ-6-(2-メトキシフェニル)ピリダジン-4-カルボン酸の別の応用は、フォトルミネセンスの分野です . しかし、この応用の具体的な詳細は、現在の検索結果では入手できません.
作用機序
The mechanism of action of CMPPC is not fully understood, but it is believed to act as a prodrug, meaning it is converted into an active form after entering the body. This active form is thought to act as an inhibitor of certain enzymes, thereby affecting biochemical and physiological processes.
Biochemical and Physiological Effects
CMPPC has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-bacterial properties, as well as the potential to inhibit certain enzymes. CMPPC has also been studied for its potential to act as a vasodilator, meaning it can reduce the constriction of blood vessels, which could be beneficial in treating certain conditions.
実験室実験の利点と制限
CMPPC has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, meaning it can be produced in large quantities for research purposes. Additionally, CMPPC is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, CMPPC is relatively expensive to produce, and its effects are not always consistent, meaning it can be difficult to accurately study its effects in laboratory experiments.
将来の方向性
There are a variety of potential future directions for the study of CMPPC. These include further research into its potential applications in biochemistry, pharmacology, and medicine, as well as the development of new synthesis methods to make it easier and more cost-effective to produce. Additionally, further research could be done to study the biochemical and physiological effects of CMPPC in greater detail. Finally, further research could be done to develop new methods of using CMPPC in laboratory experiments, as well as to develop new uses for it in various fields.
Safety and Hazards
特性
IUPAC Name |
3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-10-5-3-2-4-7(10)9-6-8(12(16)17)11(13)15-14-9/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWQXYOWVPMGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







